Sgccbp30 -

Sgccbp30

Catalog Number: EVT-13532840
CAS Number:
Molecular Formula: C28H33ClN4O3
Molecular Weight: 509.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SGC-CBP30 was developed by the Structural Genomics Consortium, which focuses on providing chemical probes to facilitate biological research. This compound belongs to a class of bromodomain inhibitors that selectively inhibit the interaction between bromodomains and acetylated lysines, particularly those found on histones and transcription factors . Its classification as a small molecule inhibitor highlights its potential utility in therapeutic applications targeting epigenetic regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of SGC-CBP30 involves a multi-step organic synthesis process that has been described in detail in various studies. The compound is synthesized from commercially available starting materials through a series of reactions, including amide bond formation and aromatic substitutions . The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Molecular Structure Analysis

Structure and Data

SGC-CBP30 has a well-defined molecular structure characterized by its ability to bind specifically to the bromodomains of CBP and EP300. The compound features a benzamide core structure, which is essential for its binding affinity. Structural studies using X-ray crystallography have provided insights into the binding interactions at the molecular level, revealing how SGC-CBP30 fits into the bromodomain pocket and competes with acetylated peptides .

Chemical Reactions Analysis

Reactions and Technical Details

SGC-CBP30 primarily functions through competitive inhibition of bromodomain interactions with acetylated lysines on histones. This inhibition disrupts the recruitment of CBP/EP300 to target genes, leading to alterations in gene expression profiles. Experimental data indicate that treatment with SGC-CBP30 results in reduced acetylation levels of specific histone residues, particularly H3K27Ac, which correlates with decreased transcriptional activation of downstream target genes involved in cell identity and differentiation .

Mechanism of Action

Process and Data

The mechanism by which SGC-CBP30 exerts its effects involves several key processes:

  1. Bromodomain Binding: SGC-CBP30 binds to the bromodomains of CBP/EP300, preventing their interaction with acetylated histones.
  2. Altered Gene Expression: This binding leads to changes in the expression of genes associated with pluripotency and differentiation, facilitating reprogramming.
  3. Histone Modification: The compound reduces levels of specific histone acetylation marks (e.g., H3K27Ac), which are crucial for maintaining active transcription at target loci .

Experimental data from RNA sequencing have shown that SGC-CBP30 treatment alters the expression of numerous genes involved in cellular reprogramming pathways, highlighting its role in modulating transcriptional networks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SGC-CBP30 is characterized by several notable physical and chemical properties:

  • Molecular Formula: C₁₄H₁₅N₃O₂
  • Molecular Weight: Approximately 245.29 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light to prevent degradation.

These properties make SGC-CBP30 suitable for use in various biological assays, including cell culture experiments aimed at understanding epigenetic regulation .

Applications

Scientific Uses

SGC-CBP30 has several important applications in scientific research:

  • Stem Cell Research: It is used to enhance the efficiency of generating induced pluripotent stem cells from somatic cells by promoting reprogramming processes.
  • Cancer Research: The compound is being investigated for its potential to inhibit cancer cell proliferation by disrupting oncogenic transcriptional programs mediated by CBP/EP300.
  • Epigenetic Studies: SGC-CBP30 serves as a valuable tool for studying the role of histone acetylation in gene regulation and cellular differentiation pathways.

By providing insights into the mechanisms underlying gene expression regulation, SGC-CBP30 contributes significantly to our understanding of both normal cellular functions and disease states related to epigenetic dysregulation .

Role of CBP/EP300 Bromodomains in Transcriptional Coactivation

Structural and Functional Dynamics of CBP/EP300 Bromodomains

The bromodomains of CBP (CREB-binding protein) and EP300 (E1A-binding protein p300) adopt a conserved left-handed four-helix bundle (αZ, αA, αB, αC) that forms a hydrophobic acetyl-lysine binding pocket. Key residues—Tyr1125, Tyr1167, and Asn1168 in CBP—orchestrate acetyl-lysine recognition through hydrogen bonding and hydrophobic interactions [10]. This conserved architecture enables CBP/EP300 bromodomains to function as chromatin localization modules, directing these coactivators to acetylated nucleosomes at enhancers and promoters [1] [4].

SGC-CBP30, a triazolodiazepine-based chemical probe, competitively inhibits acetyl-lysine binding with a biochemical KD of 29–35 nM for CBP/EP300 bromodomains [5]. Cellular studies confirm that SGC-CBP30 displaces CBP-GFP fusion proteins from chromatin at low micromolar concentrations (EC50 = 0.28 μM), validating target engagement [4] [7]. Functionally, this displacement reprograms cellular identity: in somatic cell reprogramming, SGC-CBP30 accelerates induced pluripotent stem cell (iPSC) generation by >10-fold when combined with DOT1L inhibition by suppressing somatic gene networks [1].

Table 1: Functional Impact of SGC-CBP30 on Cellular Reprogramming

TreatmentReprogramming Efficiency (Fold Change vs. Control)Key Phenotypic Observations
SGC-CBP30 (0.5 μM)2-3× increaseEarly TRA-1-60+ cell emergence (Day 6)
iDOT1L3× increaseDelayed reprogramming
SGC-CBP30 + iDOT1L>10× increaseSynergistic suppression of somatic genes

Bromodomain-Acetyl-Lysine Interactions in Chromatin Remodeling

SGC-CBP30 mechanistically disrupts the recruitment of CBP/EP300 to acetylated chromatin, leading to epigenetic reprogramming. In human fibroblasts, treatment reduces histone H3 lysine 27 acetylation (H3K27ac) at somatic-specific enhancers and promoters by >50%, decreasing chromatin accessibility and silencing lineage-specifying genes like PRRX1 [1]. This activity underpins its therapeutic utility in hematologic malignancies: in multiple myeloma cells, SGC-CBP30 (1–2.5 μM) downregulates the oncogenic transcription factor IRF4 and its target MYC via depletion of H3K27ac at super-enhancers governing their expression [4] [7].

IRF4 suppression triggers G1 cell-cycle arrest and apoptosis within 24 hours, with 14/15 myeloma lines showing GI50 values <3 μM [7]. Crucially, ectopic expression of IRF4 or MYC rescues cell viability, confirming the causal link between bromodomain inhibition and transcriptional collapse [7]. Beyond direct gene regulation, SGC-CBP30 impairs regulatory T-cell function by antagonizing FOXP3-driven transcriptional programs, highlighting its broader role in immune modulation [9].

Table 2: Chromatin-Modifying Effects of SGC-CBP30

Biological ContextTargeted Epigenetic MarkTranscriptional OutcomeFunctional Consequence
Somatic cell reprogrammingH3K27ac at somatic enhancersSilencing of PRRX1Accelerated iPSC generation
Multiple myelomaH3K27ac at IRF4 enhancersSuppression of IRF4/MYC axisCell-cycle arrest, apoptosis
Regulatory T cellsH3K27ac at FOXP3 sitesAttenuated immunosuppressive functionEnhanced anti-tumor immunity

Comparative Analysis of CBP vs. EP300 Bromodomain Selectivity

Despite 93% sequence identity in their bromodomain regions, CBP and EP300 exhibit nuanced functional divergence. SGC-CBP30 demonstrates balanced selectivity for both, with biochemical affinities of 29 nM (CBP) and 35 nM (EP300) [5]. This contrasts with catalytic HAT inhibitors like A-485, which indiscriminately inhibit both paralogs and block iPSC formation—unlike SGC-CBP30, which enhances reprogramming [1]. The divergent phenotypes underscore that bromodomains and HAT domains fulfill non-redundant regulatory roles.

Among bromodomain inhibitors, SGC-CBP30 exhibits >100-fold selectivity for CBP/EP300 over BET bromodomains (BRD4 BD1 KD > 10 μM) [4]. However, cross-paralog differences emerge in degradation studies: PROTACs derived from SGC-CBP30 preferentially degrade CBP over EP300 (85% vs. 40% degradation in LP1 cells), suggesting structural or adaptor disparities influence ternary complex formation [5]. Sequence analysis identifies divergent residues in the ZA and BC loops outside the conserved acetyl-lysine binding site, which may contribute to ligand cooperativity [10].

Table 3: Selectivity Profiling of CBP/EP300-Targeted Compounds

CompoundTargetCBP/EP300 IC50Selectivity vs. BET FamilyCellular Potency (H3K27ac IC50)
SGC-CBP30Bromodomain29–35 nM>100-fold0.28 μM (CBP-chromatin displacement)
A-485HAT domain44.8–1300 nM*Not applicable1.3 μM (Global H3K27ac reduction)
CPI-1612HAT domain10.7 nMNot applicable8–50 nM

*IC50 shifts with acetyl-CoA concentration due to competitive inhibition [3].

Properties

Product Name

Sgccbp30

IUPAC Name

4-[1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine

Molecular Formula

C28H33ClN4O3

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3

InChI Key

GEPYBHCJBORHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

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